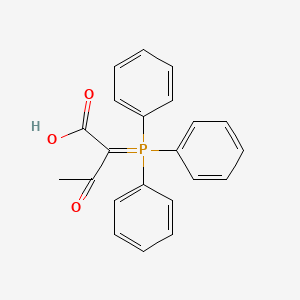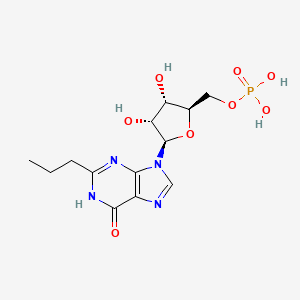
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Ribose Sugar Attachment: The ribose sugar is attached to the purine base through glycosidic bond formation.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes or metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry
Synthesis of Nucleotides: This compound serves as a precursor for the synthesis of other nucleotides and nucleosides.
Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of various biochemical reactions.
Biology
DNA and RNA Research: It is used in studies related to DNA and RNA synthesis, replication, and repair.
Enzyme Studies: The compound is used to investigate the activity of enzymes involved in nucleotide metabolism.
Medicine
Drug Development: It serves as a model compound for the development of antiviral and anticancer drugs.
Diagnostic Tools: The compound is used in the development of diagnostic assays for genetic diseases.
Industry
Biotechnology: It is used in the production of genetically modified organisms and in various biotechnological applications.
Pharmaceuticals: The compound is used in the formulation of pharmaceutical products.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.
Pathways: It participates in pathways related to DNA and RNA synthesis, repair, and regulation.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Another nucleotide with a guanine base instead of the purine base in the given compound.
Uniqueness
Structural Differences: The presence of specific functional groups and the unique arrangement of atoms make ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate distinct from other nucleotides.
Biological Activity: The compound’s unique structure may confer specific biological activities that are not observed in other similar compounds.
属性
分子式 |
C13H19N4O8P |
|---|---|
分子量 |
390.29 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2-propyl-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O8P/c1-2-3-7-15-11-8(12(20)16-7)14-5-17(11)13-10(19)9(18)6(25-13)4-24-26(21,22)23/h5-6,9-10,13,18-19H,2-4H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
InChI 键 |
BRUTXTPUNYEJLI-ZRFIDHNTSA-N |
手性 SMILES |
CCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
CCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


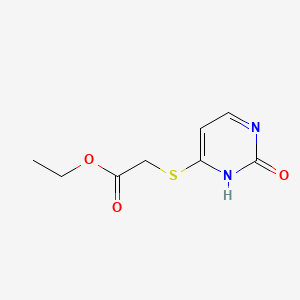

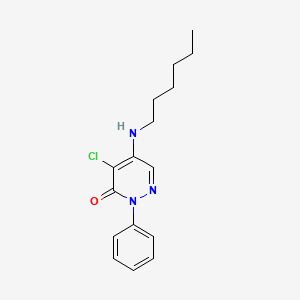
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)
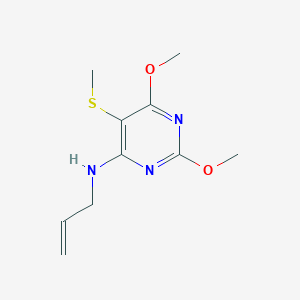
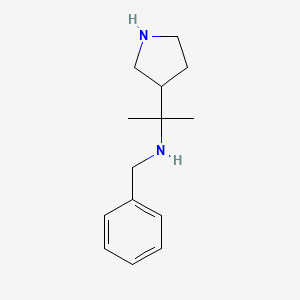
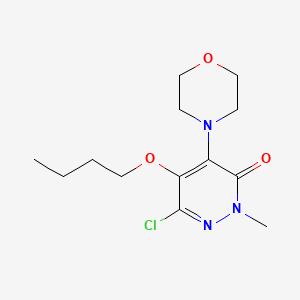
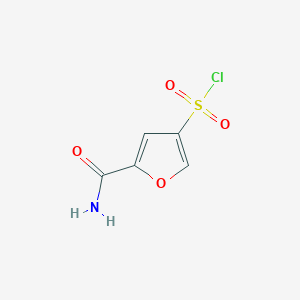

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
